An In-depth Technical Guide on the Chemical Structure and Bonding of Pentaphene
An In-depth Technical Guide on the Chemical Structure and Bonding of Pentaphene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaphene (C₂₂H₁₄), a polycyclic aromatic hydrocarbon (PAH), possesses a unique electronic and structural framework that has garnered interest in materials science and drug development. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and reactivity of pentaphene. It includes a detailed synthesis protocol, spectroscopic data with experimental procedures, and an analysis of its bonding based on computational models. Furthermore, this document outlines the general mechanisms for key reactions of pentaphene, providing a foundation for its further investigation and application.
Chemical Structure and Bonding
Pentaphene, with the systematic IUPAC name dibenzo[b,h]phenanthrene, is an ortho-fused polycyclic arene consisting of five fused benzene (B151609) rings.[1][2] Its chemical formula is C₂₂H₁₄ and it has a molecular weight of approximately 278.35 g/mol .[3][4][5][6] The planar structure of pentaphene is a consequence of the sp² hybridization of its carbon atoms, leading to a delocalized π-electron system across the entire molecule.
Molecular Geometry
Table 1: Calculated Bond Lengths and Angles for Pentaphene
| Bond/Angle | Calculated Value |
| C-C Bond Lengths | 1.36 - 1.45 Å |
| C-H Bond Lengths | ~1.09 Å |
| C-C-C Bond Angles | 118° - 122° |
| C-C-H Bond Angles | ~120° |
| Note: These values are representative and can vary slightly depending on the computational method and basis set used. The range of C-C bond lengths reflects the different bond orders within the aromatic system. |
The variation in C-C bond lengths is indicative of the non-uniform electron density distribution across the pentaphene molecule, a characteristic feature of many polycyclic aromatic hydrocarbons.
Synthesis of Pentaphene
A new synthesis of pentaphene was reported by Badger, Jefferies, and Kimber in 1957.[1][3] The full detailed protocol from the original publication is outlined below.
Experimental Protocol: Synthesis of Pentaphene
This procedure describes a multi-step synthesis starting from the appropriate precursors, leading to the formation of the pentaphene backbone through cyclization reactions.
Materials:
-
Precursor molecules (as described in the original synthesis)
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Appropriate solvents (e.g., nitrobenzene, benzene)
-
Dehydrogenation catalyst (e.g., Palladium on carbon)
Procedure:
-
Cyclization Step: The initial step involves the cyclization of a precursor molecule, typically a derivative of phenanthrene (B1679779) or naphthalene, under specific reaction conditions as detailed in the 1957 publication. This may involve heating the reactants in a high-boiling solvent.
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Dehydrogenation: The product from the cyclization step is then subjected to dehydrogenation to form the fully aromatic pentaphene system. This is commonly achieved by heating the intermediate with a catalyst such as palladium on carbon.
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Purification: The crude pentaphene is purified by recrystallization from a suitable solvent, such as xylene, to yield yellow plates.[7] Sublimation under high vacuum can be used for further purification.[7]
Caption: A generalized workflow for the synthesis of pentaphene.
Spectroscopic Characterization
The structure and electronic properties of pentaphene can be elucidated through various spectroscopic techniques.
UV-Visible Spectroscopy
The UV-Vis spectrum of pentaphene, like other PAHs, is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions.
Table 2: UV-Visible Absorption Maxima of Pentaphene
| Solvent | λ_max (nm) |
| Cyclohexane | ~250-350 nm (multiple bands) |
| Note: The exact positions and intensities of the absorption bands can be influenced by the solvent.[8][9] |
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of pentaphene in a UV-grade solvent (e.g., cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
NMR Spectroscopy
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure of pentaphene by providing information about the chemical environment of each hydrogen and carbon atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentaphene
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | 7.5 - 9.0 (multiple signals) |
| ¹³C | 120 - 135 (multiple signals) |
| Note: These are approximate ranges. Specific chemical shifts can be predicted more accurately using computational methods and will vary slightly based on the solvent used. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve a few milligrams of purified pentaphene in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Record standard ¹H and ¹³C{¹H} NMR spectra. For more detailed structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of pentaphene and to study its fragmentation pattern.
Table 4: Mass Spectrometry Data for Pentaphene
| Parameter | Value |
| Molecular Formula | C₂₂H₁₄ |
| Exact Mass | 278.1096 u |
| Molecular Ion (M⁺) | m/z = 278 |
| Note: The fragmentation pattern will show characteristic losses of H atoms and small hydrocarbon fragments.[10] |
Experimental Protocol: Mass Spectrometry
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Sample Introduction: Introduce a small amount of the pentaphene sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Analysis: Acquire the mass spectrum, observing the molecular ion peak and the fragmentation pattern.
Reactivity of Pentaphene
The delocalized π-electron system of pentaphene makes it susceptible to electrophilic attack and oxidation reactions, characteristic of polycyclic aromatic hydrocarbons.
Electrophilic Aromatic Substitution
Pentaphene can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex.[11][12][13] The regioselectivity of the substitution is influenced by the electron density at different positions in the pentaphene ring system, with substitution generally favored at positions that lead to the most stable carbocation intermediate.[14]
Caption: General mechanism for electrophilic aromatic substitution on pentaphene.
Oxidation
Pentaphene is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. The reaction with oxidants like ozone or other oxidizing agents can proceed through different pathways, including addition to the aromatic system and subsequent ring-opening or the formation of quinones.[15][16][17] The specific products formed depend on the oxidant and the reaction conditions.
Caption: Plausible oxidation pathways for pentaphene.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, spectroscopic characterization, and reactivity of pentaphene. While experimental data on its solid-state structure is limited, computational methods offer valuable insights into its molecular geometry. The provided experimental protocols for synthesis and spectroscopic analysis serve as a practical guide for researchers. The discussion of its reactivity through electrophilic substitution and oxidation highlights potential pathways for the functionalization of this intriguing polycyclic aromatic hydrocarbon, opening avenues for its application in the development of novel materials and therapeutics.
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